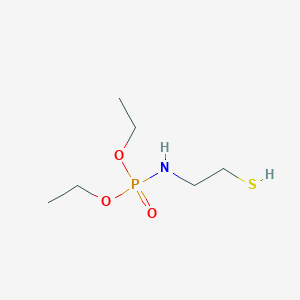
Diethyl N-(2-sulfanylethyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy(2-mercaptoethylamino)phosphine oxide is a compound that belongs to the class of aminophosphine oxides These compounds are characterized by the presence of both amino and phosphine oxide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethoxy(2-mercaptoethylamino)phosphine oxide typically involves the reaction of diethoxyphosphine with 2-mercaptoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(C2H5O)2P+HSCH2CH2NH2→(C2H5O)2P(O)SCH2CH2NH2
Industrial Production Methods: In an industrial setting, the production of diethoxy(2-mercaptoethylamino)phosphine oxide may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol and methanol, and the reaction is typically carried out at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: Diethoxy(2-mercaptoethylamino)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Diethoxy(2-mercaptoethylamino)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diethoxy(2-mercaptoethylamino)phosphine oxide involves its interaction with molecular targets through its amino and phosphine oxide groups. These interactions can lead to the formation of coordination complexes with metals or the modification of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or modulation of cellular signaling.
Comparison with Similar Compounds
- Dimethylphosphine oxide
- Diphenylphosphine oxide
- Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide
Comparison: Diethoxy(2-mercaptoethylamino)phosphine oxide is unique due to the presence of both amino and mercapto groups, which provide additional sites for chemical modification and interaction. This distinguishes it from other phosphine oxides, which may lack these functional groups and, consequently, have different reactivity and applications.
Properties
CAS No. |
77713-15-6 |
|---|---|
Molecular Formula |
C6H16NO3PS |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
2-(diethoxyphosphorylamino)ethanethiol |
InChI |
InChI=1S/C6H16NO3PS/c1-3-9-11(8,10-4-2)7-5-6-12/h12H,3-6H2,1-2H3,(H,7,8) |
InChI Key |
OMAAWZXDBQEZIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCCS)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


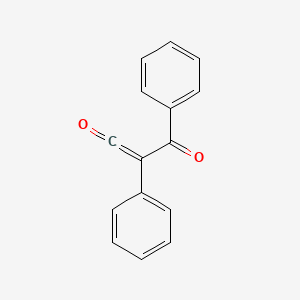

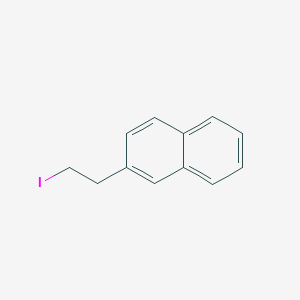
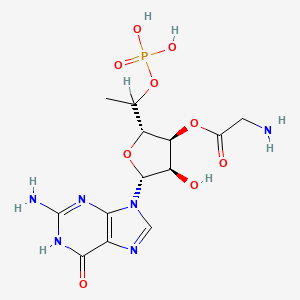
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)

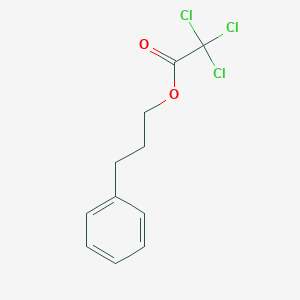
![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
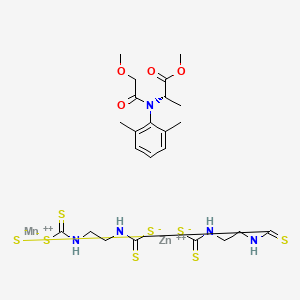
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
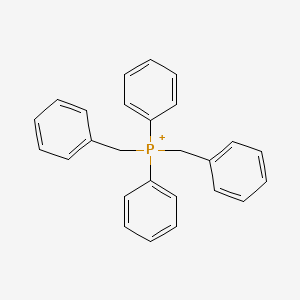
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
